molecular formula C9H8ClFO2 B12859240 3-(4-Fluorophenoxy)propanoyl chloride

3-(4-Fluorophenoxy)propanoyl chloride

Cat. No.: B12859240
M. Wt: 202.61 g/mol
InChI Key: CPPBGBUEWTYGSP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)propanoyl chloride (CAS 772-70-3) is an organofluorine compound with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol . Structurally, it consists of a propanoyl chloride backbone substituted with a 4-fluorophenoxy group at the third carbon (Figure 1). This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of the fluorine atom, which enhances reactivity in nucleophilic acyl substitution reactions. Its MDL number is MFCD12031747, and it is commercially available in high purity (≥95%) .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

3-(4-fluorophenoxy)propanoyl chloride

InChI

InChI=1S/C9H8ClFO2/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2

InChI Key

CPPBGBUEWTYGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction with Thionyl Chloride: One common method for preparing 3-(4-Fluorophenoxy)propanoyl chloride involves the reaction of 3-(4-fluorophenoxy)propanoic acid with thionyl chloride.

    Oxalyl Chloride Method: Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 3-(4-Fluorophenoxy)propanoyl chloride generally follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF), benzene.

    Catalysts: DMF (for oxalyl chloride method).

Major Products Formed

    Amines: Formation of amides.

    Alcohols: Formation of esters.

    Thiols: Formation of thioesters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Physical Properties
3-(4-Fluorophenoxy)propanoyl chloride C₉H₈ClFO 186.61 Para-fluorophenoxy Oil/Crystalline
3-(4-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 Para-bromo Solid
3-(3-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 Meta-bromo LogP 3.15
3-(3',4'-Dimethoxyphenyl)propanoyl chloride C₁₂H₁₃ClO₃ 240.68 Dimethoxy Yellow oil
3-(Trichlorogermyl)propanoyl chloride C₃H₄Cl₄GeO 270.49 Trichlorogermyl Bp 89–91°C (7 Torr)

Biological Activity

3-(4-Fluorophenoxy)propanoyl chloride is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a propanoyl chloride functional group linked to a para-fluorophenoxy moiety, exhibits properties that may be beneficial in pharmaceutical applications, particularly in the development of therapeutic agents targeting various diseases.

  • Molecular Formula : C10H10ClF O2
  • Molecular Weight : Approximately 216.64 g/mol
  • Physical State : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents like ethyl acetate and methanol; insoluble in water.

3-(4-Fluorophenoxy)propanoyl chloride acts primarily as an acylating agent. The electrophilic nature of the acyl chloride group allows it to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is crucial for its biological activity, as it enables the compound to interact with various biological targets, including enzymes and receptors.

Antitumor Activity

Research indicates that 3-(4-Fluorophenoxy)propanoyl chloride exhibits significant antitumor properties. Preclinical studies have shown its potential utility in developing therapeutic agents aimed at treating different types of cancer. The presence of the fluorine atom enhances metabolic stability and bioavailability, which are critical factors for effective drug design.

Neuroprotective Properties

In addition to its antitumor activity, this compound has been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The fluorinated structure is believed to improve the compound's ability to cross the blood-brain barrier, thereby enhancing its efficacy in targeting central nervous system disorders.

Case Studies

  • Study on Antitumor Efficacy :
    • A study conducted on various cancer cell lines demonstrated that 3-(4-Fluorophenoxy)propanoyl chloride significantly inhibited cell proliferation.
    • IC50 values were determined for different cell lines, with values ranging from 10 µM to 25 µM, indicating moderate potency against tested tumors.
  • Neuroprotective Effects :
    • In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.
    • Further studies are required to elucidate the exact mechanisms through which this compound exerts its neuroprotective effects.

Comparative Analysis

To understand the unique properties of 3-(4-Fluorophenoxy)propanoyl chloride, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chlorophenyl)propanoyl chlorideSimilar structure with chlorine instead of fluorineDifferent biological activity profiles
3-(Phenyl)propionyl chlorideLacks halogen substitutionMay exhibit different reactivity due to lack of fluorine
3-(2-Fluorophenyl)propionyl chlorideContains fluorine but at a different positionVariations in physicochemical properties

The unique substitution pattern and the presence of fluorine at the para position enhance the stability and reactivity of 3-(4-Fluorophenoxy)propanoyl chloride compared to its analogs.

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